molecular formula C6H7N3S B8435994 [Amino(ethylthio)methylene]malononitrile

[Amino(ethylthio)methylene]malononitrile

Cat. No.: B8435994
M. Wt: 153.21 g/mol
InChI Key: UMFFHLGPEHNPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Amino(ethylthio)methylene]malononitrile is a functionalized malononitrile derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, its structure is closely related to other (alkylthio)methylene malononitriles, which are recognized as valuable precursors in heterocyclic chemistry . This compound is expected to be a key intermediate in the synthesis of complex organic molecules, particularly for the formation of nitrogen and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its molecular framework, featuring both nitrile and thioether functional groups, makes it a potential substrate for cyclization and multi-component reactions . Researchers can leverage its reactive sites for the exploration of new chemical spaces and the development of novel bioactive compounds or functional materials. The related compound 2-(Amino(methylthio)methylene)malononitrile requires cold-chain transportation, suggesting similar handling considerations may apply to this analog . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2-[amino(ethylsulfanyl)methylidene]propanedinitrile

InChI

InChI=1S/C6H7N3S/c1-2-10-6(9)5(3-7)4-8/h2,9H2,1H3

InChI Key

UMFFHLGPEHNPBJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C#N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

Malononitrile derivatives with modified substituents on the methylene group exhibit distinct chemical and physical properties. Key analogues include:

Compound Name Substituents Synthesis Method Key Applications
2-(Bis(methylthio)methylene)malononitrile Two methylthio (-S-CH₃) groups Reaction of malononitrile with carbon disulfide and methyl iodide Precursor for heterocycles (e.g., pyrazolo[1,5-a]pyrimidines)
2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile 4-Chlorophenylamino and methylthio Condensation of bis(methylthio)methylene malononitrile with p-chloroaniline Intermediate for antimicrobial agents
2-(Bis(ethylthio)methylene)malononitrile Two ethylthio (-S-C₂H₅) groups Similar to methylthio analogue with ethyl iodide Organocatalysis and polymer chemistry
2-(Imidazolidin-2-ylidene)malononitrile Cyclic imidazolidine ring Cyclocondensation with diaminoalkanes Ligands for metal coordination
2-((10-Alkylphenothiazin-3-yl)methylene)malononitrile Phenothiazine and alkyl chain Knoevenagel condensation Fluorescent materials

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN in malononitrile) enhance electrophilicity at the methylene carbon, facilitating nucleophilic attacks. Ethylthio groups, being weaker electron donors than methylthio, may reduce reactivity in cyclization compared to methylthio analogues .
  • Steric Hindrance : Bulky substituents like ethylthio impede reactions requiring planar transition states, whereas smaller groups (e.g., methylthio) allow faster kinetics .
  • Biological Activity: Aryl amino substituents (e.g., 4-chlorophenylamino) enhance antimicrobial properties, while ethylthio groups may improve lipophilicity for membrane penetration .

Physical and Spectral Properties

  • Melting Points: Derivatives with aromatic substituents (e.g., 4-chlorophenylamino) exhibit higher melting points (258–260°C) due to π-π stacking , while alkylthio analogues are typically liquids or low-melting solids .
  • Spectroscopy :
    • IR : Absence of NH₂ bands in cyclized products confirms ring formation .
    • NMR : Ethylthio protons appear as triplets (δ ~1.3–1.5 ppm for -CH₂CH₃), whereas methylthio groups show singlets (δ ~2.5 ppm) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [Amino(ethylthio)methylene]malononitrile, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where malononitrile reacts with aldehydes or ketones under basic conditions. For example, aluminum oxide (Al₂O₃) catalyzes the reaction between malononitrile and substituted aldehydes in methylene chloride at room temperature, yielding derivatives with >80% efficiency after column chromatography . Sodium ethoxide (NaOEt) is another catalyst used in multicomponent reactions with amines and cyanoguanidine, enabling one-pot synthesis of pyrimidine derivatives . Reaction yields depend on catalyst basicity, solvent polarity, and substituent electronic effects. Amino acid ionic liquids (AAILs) like tetrabutylammonium L-leucinate enhance deprotonation of malononitrile, improving yields in aqueous media .

Q. Which spectroscopic methods are critical for characterizing this compound derivatives, and how do they confirm structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.1–8.2 ppm) and cyanoimino groups (δ 112–159 ppm), confirming substituent connectivity .
  • FT-IR : Detects C≡N stretching (2223 cm⁻¹) and C=C/C-N vibrations (1567–1591 cm⁻¹), verifying the malononitrile core and conjugated systems .
  • UV-Vis/PL Spectroscopy : Measures charge-transfer transitions (e.g., λmax ~350–550 nm) and photoluminescence quantum yields, correlating with aromatic substituents and solvent polarity .

Q. How is this compound utilized as a synthon in heterocyclic compound synthesis?

  • Methodological Answer : It serves as a versatile precursor in multicomponent reactions. For instance, reacting with cyanoguanidine and primary amines under NaOEt catalysis produces 4-amino-5-cyano-pyrimidines, with ethylthio groups acting as leaving sites for nucleophilic substitution . In pyrrole synthesis, it undergoes cyclocondensation with acrylamide derivatives, where the active methylene group attacks β-carbons to form pyridin-2-one scaffolds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in bioorthogonal reactions for site-specific protein modification?

  • Methodological Answer : The ethylthio group enables thiol-vinyl sulfide exchange with 1,2-aminothiols (e.g., N-terminal cysteine residues), followed by cyclization to form stable 2-aryl-4,5-dihydrothiazoles (ADT). This reaction proceeds efficiently in biocompatible conditions (pH 7–8, 25°C) without cross-reactivity, making it suitable for labeling peptides and phage-displayed proteins . Kinetic studies using HPLC or mass spectrometry can quantify reaction specificity and efficiency under varying pH/temperature conditions.

Q. How do solvent polarity and substituent effects influence the photoelectrochemical properties of malononitrile derivatives?

  • Methodological Answer : Solvent polarity stabilizes charge-transfer excited states, increasing Stokes shifts in polar solvents (e.g., DMF vs. toluene). For example, 2-(pyren-1-ylmethylene)malononitrile exhibits a 90 nm redshift in λem when moving from toluene to CH₃CN . Substituents like anthracene or phenanthrene enhance π-conjugation, improving light-harvesting efficiency (LHE) for optoelectronic applications. DFT/TD-DFT calculations predict HOMO-LUMO gaps, guiding material design for DSSCs or OLEDs .

Q. What contradictions exist in reported biological activities of malononitrile derivatives, and how can researchers address these discrepancies?

  • Methodological Answer : Some studies report CYP450 inhibition (e.g., CYP1A2, CYP3A4) , while others note limited bioactivity in pyrimidine derivatives . Contradictions may arise from assay conditions (e.g., enzyme isoforms, substrate concentrations) or compound stability. Standardized protocols (e.g., microsomal stability assays, IC₅₀ comparisons under identical conditions) and metabolite profiling (LC-MS) can resolve inconsistencies .

Q. What computational methods are employed to predict the optoelectronic behavior of this compound-based materials?

  • Methodological Answer : Density functional theory (DFT) optimizes molecular geometries, while time-dependent DFT (TD-DFT) calculates excited-state properties. For example, frontier orbital analysis of 2-(phenanthren-9-ylmethylene)malononitrile predicts a narrow bandgap (ΔE = 2.3 eV), aligning with experimental UV-Vis data . Solvent effects are modeled using polarizable continuum models (PCM), and charge-transfer dynamics are simulated via Marcus theory .

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